molecular formula C9H9F4N B13046853 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13046853
M. Wt: 207.17 g/mol
InChI Key: HQHBTFKQEKERFD-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound would exhibit distinct signals:

  • Aromatic protons : A deshielded multiplet near 7.4–8.2 ppm due to electron-withdrawing effects of the -CF3 group.
  • Ethanamine backbone :
    • The -NH2 group appears as a broad singlet near 1.5–2.5 ppm (exchangeable protons).
    • The fluorine-substituted CH2 group shows splitting into a doublet of quartets (~4.3–4.7 ppm , J = 45–50 Hz for F-C coupling).

¹³C NMR

Key ¹³C NMR signals include:

  • Trifluoromethyl carbon : A quartet near 122–125 ppm (J = 270–280 Hz, coupling with three fluorine atoms).
  • Fluorinated ethanamine carbon : A doublet near 90–95 ppm (J = 160–170 Hz, coupling with one fluorine).
  • Aromatic carbons : Signals between 125–140 ppm , with meta and para carbons relative to -CF3 appearing upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent IR absorptions include:

  • N-H stretch : Broad band near 3300–3500 cm⁻¹ (primary amine).
  • C-F stretches : Strong peaks at 1100–1250 cm⁻¹ (C-F in -CF3 and -CH2F).
  • Aromatic C=C : Medium-intensity peaks at 1450–1600 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization mass spectrum would feature:

  • Molecular ion peak : m/z 207 (M⁺, base peak).
  • Fragment ions :
    • m/z 190 (M⁺ - NH3),
    • m/z 160 (M⁺ - CF3),
    • m/z 109 (C6H4F⁺).

X-ray Crystallographic Studies

While no experimental crystallographic data for this specific compound is publicly available, analogous structures suggest key features:

  • Bond lengths : C-F bonds in -CF3 and -CH2F groups measure 1.32–1.39 Å , shorter than typical C-C bonds due to fluorine’s electronegativity.
  • Dihedral angles : The ethanamine chain and phenyl ring likely adopt a near-perpendicular arrangement (~85–95°) to minimize steric hindrance between -CF3 and -CH2F groups.
  • Hydrogen bonding : The -NH2 group may form weak intermolecular H-bonds with adjacent fluorine atoms (N-H···F-C, ~2.8–3.2 Å).

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • Electrostatic potential : High electron density at fluorine atoms (-0.35 e) and low density at the amine group (+0.25 e).
  • Conformational stability : The gauche conformation (fluorine and phenyl groups on opposite sides) is 12.3 kJ/mol more stable than the anti conformation due to reduced steric clash.
  • Frontier molecular orbitals :
    • HOMO: Localized on the phenyl ring and -CF3 group (-6.8 eV),
    • LUMO: Centered on the ethanamine moiety (-1.5 eV).

$$ \text{HOMO} = -6.8 \, \text{eV}, \quad \text{LUMO} = -1.5 \, \text{eV} $$

These computational insights align with spectroscopic and crystallographic trends, confirming the compound’s geometric and electronic uniqueness.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4,8H,5,14H2

InChI Key

HQHBTFKQEKERFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine serves as an essential building block for synthesizing more complex fluorinated compounds. Its reactivity allows it to be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of novel materials and pharmaceuticals.

Synthesis Methods

  • The synthesis of this compound can be achieved through several methods, including:
    • Nucleophilic substitution : Utilizing fluorinated precursors to introduce the fluoro group.
    • Reformulation techniques : Adapting existing synthetic pathways to incorporate trifluoromethylation.

Biological Research

Potential Drug Development

  • The compound is being investigated for its potential therapeutic applications due to its interactions with biological molecules. The fluoro and trifluoromethyl groups significantly enhance its metabolic stability and bioavailability, making it a candidate for drug development aimed at treating various diseases.

Mechanism of Action

  • The mechanism involves binding to specific molecular targets such as receptors and enzymes. The enhanced binding affinity due to the trifluoromethyl group allows for modulation of biochemical pathways relevant to neurotransmission and inflammation.

Biological Activity Overview

Biological ActivityDescription
Binding Affinity Exhibits significant binding affinity towards neurotransmitter receptors, suggesting potential effects on mood regulation.
Inhibition Studies Acts as an inhibitor in various biochemical pathways, particularly in anti-inflammatory responses.
Pharmacological Properties Initial studies indicate applications in treating neurological disorders due to its structural features.

Medicinal Chemistry

Therapeutic Applications

  • The unique properties of this compound make it a promising candidate for developing new pharmaceuticals with improved efficacy and safety profiles. Research indicates potential applications in:
    • Neurological Disorders : Interactions with serotonin and dopamine pathways suggest implications for mood disorders.
    • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions.

Industrial Applications

Advanced Materials Development

  • In the industrial sector, this compound is utilized in developing advanced materials due to its stability and reactivity. It can be incorporated into polymers or coatings that require enhanced durability or specific chemical properties.

Case Study 1: Interaction Studies

Research has shown that this compound interacts with proteins and nucleic acids, which is crucial for understanding its biological activity. These interactions are essential for evaluating its potential as a drug candidate targeting specific diseases.

Case Study 2: Pharmacological Investigations

A study focusing on the pharmacological properties of this compound highlighted its role as a modulator in neurotransmission pathways. The findings suggest that it could influence cognitive functions and mood regulation through selective receptor interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in the position of substituents on the phenyl ring and modifications to the ethylamine chain :

Compound Name Substituent Position (Phenyl Ring) Ethylamine Modification Molecular Formula Molecular Weight (g/mol) Reported Activity/Application Reference ID
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine CF₃ at 2-position F at 2-position C₉H₉F₄N 219.17 Limited direct data; inferred σ-receptor affinity (see §2.3)
2-[4-(Trifluoromethyl)phenyl]ethanamine CF₃ at 4-position (para) Unmodified ethylamine C₉H₁₀F₃N 189.18 Intermediate in drug synthesis
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine CF₃ at 3-position + CF₃ on ethylamine CF₃ at ethylamine 1-position C₉H₈F₆N 244.16 Chiral ligand for asymmetric catalysis
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanamine OCF₃ at 4-position Unmodified ethylamine C₁₀H₁₂F₃NO 219.21 No direct activity reported
Histaprodifen derivatives (e.g., 2-[3-(trifluoromethyl)phenyl]histamine) CF₃ at 3-position + imidazole ring Histamine-like side chain C₁₁H₁₂F₃N₃ 243.23 Potent H1-receptor agonists

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, as seen in related compounds like 2-[4-(trifluoromethyl)phenyl]ethanamine .
  • Acid-Base Behavior : The amine group (pKa ~9–10) ensures protonation at physiological pH, influencing receptor binding .

Biological Activity

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both fluoro and trifluoromethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Fluoro group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl group : Increases electron-withdrawing capacity, influencing biological interactions.

These features contribute to the compound's unique reactivity and stability, which are crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors, particularly in the central nervous system.
  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

The exact mechanisms remain under investigation, but preliminary studies suggest a role in modulating signaling pathways associated with neuropharmacology and cancer therapy.

Anticancer Activity

Numerous studies have explored the anticancer potential of fluorinated compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.11 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Doxorubicin1.93MCF-7
Prodigiosin1.93MCF-7

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been highlighted in studies involving its interaction with nicotinic acetylcholine receptors (nAChRs). Modifications to the alkylamine side chain have shown enhanced potency, suggesting that structural optimization could lead to more effective neuroprotective agents .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups (EWGs), such as trifluoromethyl, significantly enhances biological activity. Conversely, substituents that are electron-donating tend to decrease efficacy. This relationship underscores the importance of molecular design in developing new therapeutic agents.

Q & A

Q. Advanced

  • DFT (Density Functional Theory) : Models electron-withdrawing effects of CF3_3 and F groups on amine basicity and nucleophilicity .
  • Molecular docking : Evaluates steric hindrance from the trifluoromethyl group in receptor-binding studies .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent positions with biological activity or stability .

What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should it be stored?

Q. Basic

PropertyValueReference
Molecular Weight 322.32 g/mol
Boiling Point ~210°C
Density 1.186 g/cm3^3
Water Solubility Slight (requires organic cosolvents)
Storage Under inert gas (N2_2, Ar) at 2–8°C

How to resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

Advanced
Discrepancies often arise from:

  • Dynamic effects : Rotamers or hydrogen bonding alter 1H^{1}\text{H}-NMR shifts. Variable-temperature NMR (VT-NMR) clarifies conformational exchange .
  • Impurity interference : LCMS-HRMS identifies trace byproducts (e.g., dehalogenated or oxidized species) .
  • Solvent artifacts : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) influence chemical shifts; compare multiple solvents .

What are the safety and handling protocols for this compound given its reactivity and toxicity?

Q. Basic

  • Hazard Class : 8 (corrosive); use PPE (gloves, goggles) and work in a fume hood .
  • Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) .
  • Waste disposal : Neutralize with dilute HCl before incineration .

How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced
The -CF3_3 group:

  • Deactivates the ring : Reduces electrophilic substitution but enhances oxidative stability in Pd-catalyzed couplings .
  • Increases lipophilicity : Impacts solubility in polar solvents, requiring phase-transfer catalysts (e.g., TBAB) .
  • Alters Hammett parameters : σm_m = 0.43 for -CF3_3, directing meta-substitution in electrophilic reactions .

What strategies are effective in scaling up the synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during reductive amination .
  • Crystallization-induced asymmetric transformation (CIAT) : Enantiopure salts (e.g., tartrates) resolve racemic mixtures .
  • Continuous flow systems : Improve heat/mass transfer for consistent fluorination and reduced racemization .

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